molecular formula C22H25NO5 B4891146 [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol

[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol

Cat. No. B4891146
M. Wt: 383.4 g/mol
InChI Key: GSBKRBSCEFCWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol, also known as BPAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPAP belongs to the class of piperidine derivatives and has been found to exhibit various pharmacological properties, including antidepressant, anxiolytic, and cognitive-enhancing effects.

Scientific Research Applications

[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been extensively studied for its potential therapeutic applications, including its antidepressant, anxiolytic, and cognitive-enhancing effects. Studies have shown that [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has also been found to enhance learning and memory in rats and mice. Moreover, [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to have anxiolytic effects in animal models of anxiety disorders.

Mechanism of Action

The exact mechanism of action of [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol is not fully understood. However, studies have shown that [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that plays a role in various physiological processes, including neurotransmitter release, calcium signaling, and cell survival. Activation of the sigma-1 receptor by [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to increase the release of acetylcholine and dopamine, which are neurotransmitters that play a key role in cognitive function.
Biochemical and Physiological Effects:
[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been found to exhibit various biochemical and physiological effects. Studies have shown that [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol can increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in synaptic plasticity and neurogenesis. Moreover, [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been shown to increase the density of dendritic spines, which are structures that play a key role in synaptic transmission. [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has also been found to increase the levels of cyclic AMP (cAMP), which is a second messenger that plays a key role in intracellular signaling.

Advantages and Limitations for Lab Experiments

[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has several advantages as a research tool. It is a selective agonist of the sigma-1 receptor, which allows for the investigation of the physiological and biochemical effects of sigma-1 receptor activation. Moreover, [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol has been found to exhibit low toxicity and high bioavailability, which makes it suitable for in vivo studies. However, one limitation of [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol is that it has a short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for research on [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol. One area of research is the investigation of the potential therapeutic applications of [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Moreover, the exact mechanism of action of [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol needs to be elucidated further to understand its molecular targets and signaling pathways. Additionally, the development of more potent and selective sigma-1 receptor agonists based on the structure of [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol could lead to the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis method of [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with 4-(2-chloroethyl)-4-piperidinol in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol. The synthesis process has been optimized to produce high yields of [1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol with high purity.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(hydroxymethyl)-4-(2-phenoxyethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c24-15-22(10-13-26-18-4-2-1-3-5-18)8-11-23(12-9-22)21(25)17-6-7-19-20(14-17)28-16-27-19/h1-7,14,24H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBKRBSCEFCWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CCOC2=CC=CC=C2)CO)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol

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